molecular formula C10H14BrNO B1271181 2-(4-Bromo-2,6-dimethyl-phenoxy)-ethylamine CAS No. 499980-87-9

2-(4-Bromo-2,6-dimethyl-phenoxy)-ethylamine

Cat. No.: B1271181
CAS No.: 499980-87-9
M. Wt: 244.13 g/mol
InChI Key: FFKROXJDDPPCLJ-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,6-dimethyl-phenoxy)-ethylamine is an organic compound that belongs to the class of phenoxyethylamines. This compound is characterized by the presence of a bromine atom and two methyl groups attached to a phenoxy ring, which is further connected to an ethylamine group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,6-dimethyl-phenoxy)-ethylamine typically involves the following steps:

    Bromination: The starting material, 2,6-dimethylphenol, is brominated using bromine in the presence of a suitable solvent such as acetic acid. This results in the formation of 4-bromo-2,6-dimethylphenol.

    Etherification: The brominated phenol is then reacted with ethylene oxide in the presence of a base such as potassium carbonate to form 2-(4-Bromo-2,6-dimethyl-phenoxy)ethanol.

    Amination: The final step involves the conversion of the phenoxyethanol to the ethylamine derivative. This is typically achieved by reacting the phenoxyethanol with ammonia or an amine source under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,6-dimethyl-phenoxy)-ethylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide, potassium cyanide, or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Quinones or phenolic derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Azido, cyano, or thiol derivatives.

Scientific Research Applications

2-(4-Bromo-2,6-dimethyl-phenoxy)-ethylamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds, particularly those targeting neurological pathways.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,6-dimethyl-phenoxy)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamine group can form hydrogen bonds or ionic interactions with active sites, while the phenoxy ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-2,6-dimethyl-phenoxy)-ethylamine: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Fluoro-2,6-dimethyl-phenoxy)-ethylamine: Similar structure but with a fluorine atom instead of bromine.

    2-(4-Iodo-2,6-dimethyl-phenoxy)-ethylamine: Similar structure but with an iodine atom instead of bromine.

Uniqueness

2-(4-Bromo-2,6-dimethyl-phenoxy)-ethylamine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can lead to different interaction profiles with molecular targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-7-5-9(11)6-8(2)10(7)13-4-3-12/h5-6H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKROXJDDPPCLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCN)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365030
Record name 2-(4-Bromo-2,6-dimethyl-phenoxy)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499980-87-9
Record name 2-(4-Bromo-2,6-dimethyl-phenoxy)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 499980-87-9
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